molecular formula C6H8N2OS B2653766 N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 123956-56-9

N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No. B2653766
CAS RN: 123956-56-9
M. Wt: 156.2
InChI Key: CVPHKJGYQNSBBU-UHFFFAOYSA-N
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Description

“N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 123956-56-9 . Its IUPAC name is (1E)-1-(4-methyl-1,3-thiazol-5-yl)ethanone oxime . The compound has a molecular weight of 156.21 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,5H,1-2H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a boiling point of 116-118 °C/1 mmHg (lit.) and a density of 0.798 g/mL at 25 °C (lit.) . The compound is stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Suyama et al. (1994) explored the reaction of hydroxylamine with various compounds to produce oxadiazole derivatives, highlighting the utility of hydroxylamine in synthesizing heterocyclic compounds (Suyama, Ozawa, & Suzuki, 1994).
    • In another study, Yu et al. (2010) developed an Et(3)N-catalyzed tandem reaction with hydroxylamines, demonstrating the synthesis of highly substituted multifunctionalized 2,3-dihydroisoxazoles, which underscores the versatility of hydroxylamine in organic synthesis (Yu, Du, Wang, & Zhang, 2010).
    • Laroum and Debache (2018) described a new method for synthesizing isoxazol-5(4H)-one derivatives using hydroxylamine, highlighting its role in eco-friendly and efficient chemical synthesis (Laroum & Debache, 2018).
  • Biochemical Applications :

    • Shoghi-Jadid et al. (2002) investigated the use of a hydrophobic radiofluorinated derivative of hydroxylamine in conjunction with positron emission tomography for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, demonstrating the potential of hydroxylamine derivatives in medical imaging (Shoghi-Jadid et al., 2002).
  • Material Science and Corrosion Inhibition :

    • Hu et al. (2016) synthesized benzothiazole derivatives and studied their effectiveness as corrosion inhibitors for steel, showing the application of thiazole derivatives in industrial contexts (Hu et al., 2016).
  • Pharmaceutical Research :

    • Badiger et al. (2022) synthesized isoxazole derivatives, including studies on their anticancer properties and electrochemical behavior, suggesting the potential of such compounds in drug development (Badiger, Khatavi, & Kamanna, 2022).
  • Photodynamic Therapy in Cancer Treatment :

    • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with thiazole rings and studied their properties, indicating their utility in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name

(NE)-N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,9H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPHKJGYQNSBBU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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